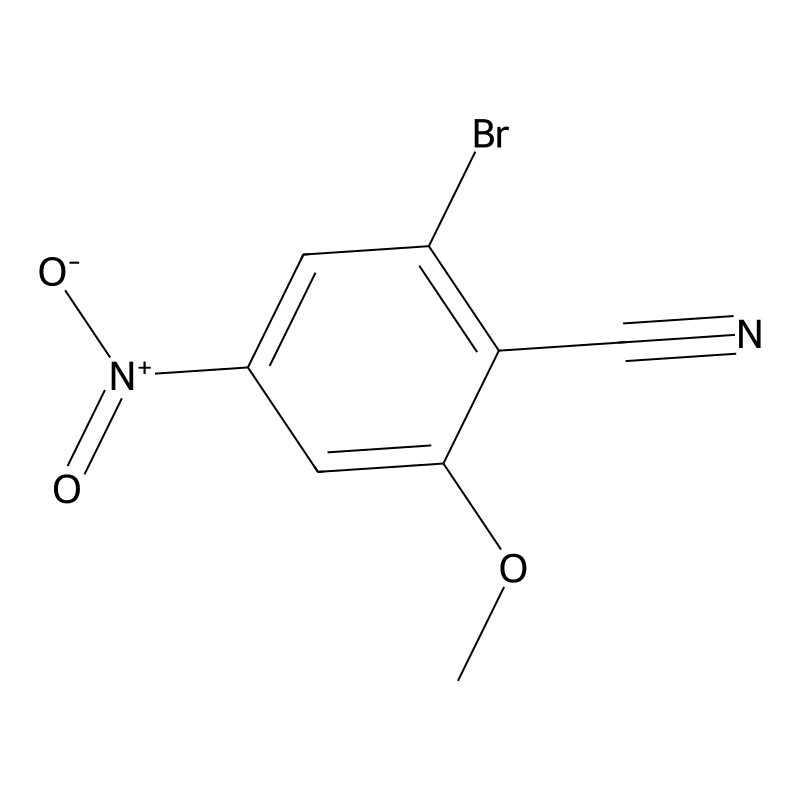

2-Bromo-6-methoxy-4-nitrobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Bromo-6-methoxy-4-nitrobenzonitrile is an organic compound characterized by the molecular formula . It appears as a pale-yellow to yellow-brown solid and serves as a significant intermediate in various chemical syntheses and research applications. The compound features a bromine atom, a methoxy group, and a nitro group attached to a benzonitrile core, which enhances its reactivity and versatility in organic chemistry. The presence of these functional groups contributes to its unique chemical properties, making it valuable in synthetic pathways and biological studies.

- As with most aromatic nitro compounds, 2-Bromo-6-methoxy-4-nitrobenzonitrile is likely a potential irritant and may be harmful if inhaled, ingested, or absorbed through the skin.

- The nitro group can be explosive under certain conditions.

- Standard laboratory safety protocols for handling unknown chemicals should be followed if encountered.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of various substituted benzonitriles.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder under acidic conditions.

- Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to yield oxidized derivatives.

Major Products from Reactions- Substitution: Formation of substituted benzonitriles with different functional groups.

- Reduction: Production of 2-amino-6-methoxy-4-nitrobenzonitrile.

- Oxidation: Generation of various oxidized derivatives depending on the oxidizing agent used.

The synthesis of 2-Bromo-6-methoxy-4-nitrobenzonitrile typically involves multiple steps:

- Bromination and Nitration: The initial step often includes bromination of 2-methoxy-4-nitrobenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction is conducted under controlled conditions to ensure selective bromination.

- Alternative Synthesis Routes: Other methods may include the use of N-bromosuccinimide for bromination reactions, followed by nitration processes that introduce the nitro group at the desired position on the aromatic ring .

Several compounds share structural similarities with 2-Bromo-6-methoxy-4-nitrobenzonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-nitrobenzonitrile | Nitro group at position 5 | Different reactivity due to positional change |

| 2-Nitrobenzonitrile | Lacks bromine atom | Less reactive in nucleophilic substitution |

| 3-Bromo-4-nitrobenzonitrile | Nitro group at position 4 | Different chemical properties and uses |

| 2-Bromo-4-methoxy-6-nitroaniline | Similar nitro and bromo substitutions | Potentially different biological activities |

| 2-Bromo-4-fluoro-6-nitroaniline | Fluorine instead of methoxy | Unique electronic properties due to fluorine |

Uniqueness

The uniqueness of 2-Bromo-6-methoxy-4-nitrobenzonitrile lies in the specific positioning of its functional groups, which confers distinct reactivity patterns compared to its analogs. Its ability to undergo selective substitution and reduction reactions enhances its utility as an intermediate in various synthetic pathways.